![molecular formula C17H16N2O5 B2993541 N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3,5-dimethylisoxazole-4-carboxamide CAS No. 1448073-27-5](/img/structure/B2993541.png)
N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3,5-dimethylisoxazole-4-carboxamide
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Overview
Description
The compound appears to contain a benzo[d][1,3]dioxole group, an isoxazole ring, and a carboxamide group . These groups are common in many bioactive compounds and pharmaceuticals .
Molecular Structure Analysis
The molecular structure of similar compounds can be analyzed using various spectroscopic techniques such as multinuclear NMR (1H, 13C and 77Se), IR, and mass spectrometry .Chemical Reactions Analysis
The chemical reactions involving similar compounds often involve the functional groups present in the molecule. For instance, the carboxamide group can participate in various reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined by various methods. For instance, the molecular weight can be calculated based on the molecular formula .Scientific Research Applications
Antiallergic and Anti-inflammatory Applications
Compounds with complex heterocyclic structures, similar to the one , have been explored for their antiallergic properties. For instance, derivatives of v-triazoles have shown significant antiallergic activity, suggesting potential applications for compounds with similar structures in treating allergies or inflammatory conditions (Buckle et al., 1983).
Antimicrobial and Anticancer Activity
The synthesis and structural characterization of benzene-carboxamide derivatives, including those with ferrocenylmethyl groups, have demonstrated cytotoxic effects against cancer cell lines, indicating potential research applications in the development of anticancer agents (Kelly et al., 2007). Similarly, benzothiazole-2-carboxamide derivatives have been synthesized and evaluated for diuretic and antimicrobial activities, highlighting the broad spectrum of biological activities that structurally related compounds can exhibit (Yar & Ansari, 2009).
Synthesis and Material Science
The compound's structure suggests potential utility in material science and organic synthesis. For example, methods have been developed for the practical synthesis of complex organic compounds, which could be applied to the synthesis of the compound for further research or application in material science (Ikemoto et al., 2005).
Mechanism of Action
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding and hydrophobic interactions .
Biochemical Pathways
The compound’s impact on biochemical pathways is currently unknown. Given the lack of information on its specific targets, it is difficult to predict which pathways might be affected .
Pharmacokinetics
Its bioavailability, half-life, metabolism, and excretion rates remain unknown .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect a compound’s stability and its interactions with its targets. Specific information on how these factors influence the action of this compound is currently unavailable .
properties
IUPAC Name |
N-[4-(1,3-benzodioxol-5-yloxy)but-2-ynyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O5/c1-11-16(12(2)24-19-11)17(20)18-7-3-4-8-21-13-5-6-14-15(9-13)23-10-22-14/h5-6,9H,7-8,10H2,1-2H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDTUVRLAHWVFPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)NCC#CCOC2=CC3=C(C=C2)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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